![molecular formula C13H22BClN2O2 B14772147 {3-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}boronic acid](/img/structure/B14772147.png)
{3-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}boronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 4-methyl-1,4-diazepane moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound’s unique structure makes it a valuable intermediate in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}boronic acid typically involves the following steps:
Formation of the Diazepane Moiety: The 4-methyl-1,4-diazepane can be synthesized through a series of reactions starting from commercially available starting materials. This often involves the alkylation of a suitable amine with a methylating agent.
Attachment to the Phenyl Ring: The diazepane moiety is then attached to a phenyl ring through a nucleophilic substitution reaction. This can be achieved by reacting the diazepane with a halogenated phenyl compound under basic conditions.
Introduction of the Boronic Acid Group: The final step involves the introduction of the boronic acid group. This can be done through a borylation reaction, where a boron-containing reagent, such as bis(pinacolato)diboron, is reacted with the phenyl compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, leading to the formation of boronic esters or borates.
Reduction: Reduction reactions can target the diazepane moiety, potentially converting it into a secondary or primary amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Boronic esters or borates.
Reduction: Secondary or primary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, {3-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}boronic acid is used as a building block in the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biaryl compounds.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme inhibition. Boronic acids are known to form reversible covalent bonds with diols, making them useful in the design of enzyme inhibitors.
Medicine
In medicine, this compound derivatives are explored for their potential as therapeutic agents. Boronic acids have been investigated for their role in the inhibition of proteasomes, which are targets for cancer therapy.
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of {3-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}boronic acid largely depends on its interaction with biological targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its role as an enzyme inhibitor. This interaction can disrupt the normal function of enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the diazepane moiety, making it less versatile in certain applications.
4-Methylphenylboronic Acid: Similar structure but without the diazepane group, limiting its use in enzyme inhibition studies.
Diazepane Derivatives: Compounds with similar diazepane structures but lacking the boronic acid group, which reduces their utility in Suzuki-Miyaura coupling reactions.
Uniqueness
The uniqueness of {3-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}boronic acid lies in its combination of a boronic acid group with a diazepane moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable tool in both synthetic chemistry and biological research.
Properties
Molecular Formula |
C13H22BClN2O2 |
|---|---|
Molecular Weight |
284.59 g/mol |
IUPAC Name |
[3-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]boronic acid;hydrochloride |
InChI |
InChI=1S/C13H21BN2O2.ClH/c1-15-6-3-7-16(9-8-15)11-12-4-2-5-13(10-12)14(17)18;/h2,4-5,10,17-18H,3,6-9,11H2,1H3;1H |
InChI Key |
UKAZQZNICREKKF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)CN2CCCN(CC2)C)(O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


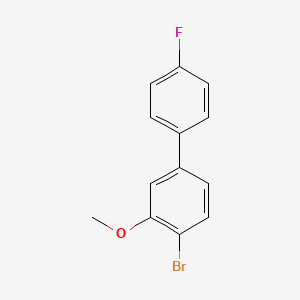
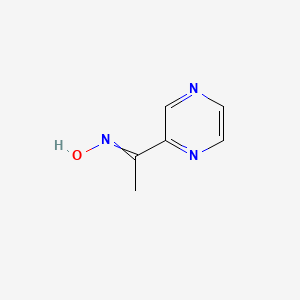
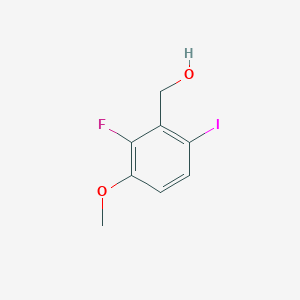
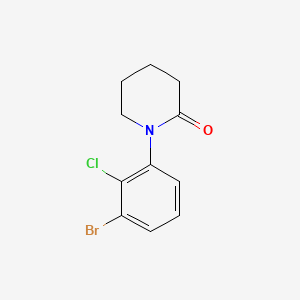
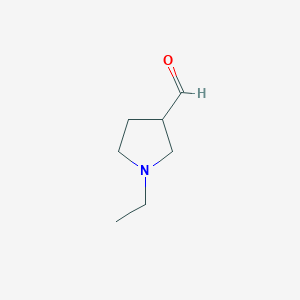
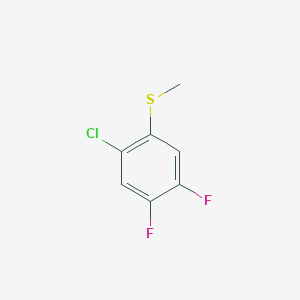
![4'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14772088.png)
![5-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrazine-2-carboxamide](/img/structure/B14772097.png)
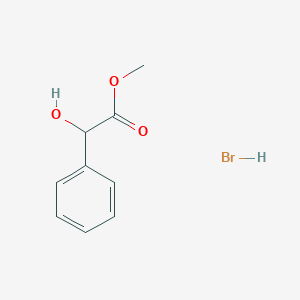

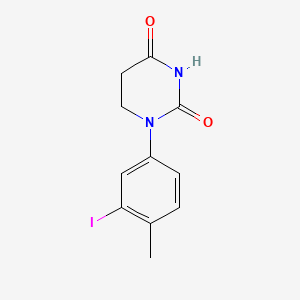
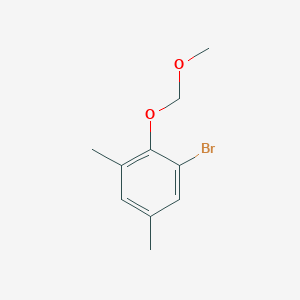
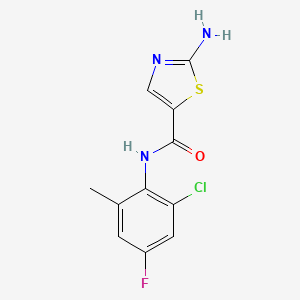
![N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B14772126.png)
